molecular formula C31H29Cl2F3N4O3S2 B1674106 L-796568 CAS No. 211031-81-1

L-796568

Cat. No.: B1674106
CAS No.: 211031-81-1
M. Wt: 697.6 g/mol
InChI Key: CANSTXQBARAFMV-UJXPALLWSA-N
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Preparation Methods

The synthesis of L 796568 involves several steps:

    Chlorination of 3-acetylpyridine: This is achieved using N-chlorosuccinimide in hydrochloric acid and acetic acid to produce (chloroacetyl)pyridine.

    Enantioselective reduction: The (chloroacetyl)pyridine is then reduced using (-)-B-chlorodiisopinocampheylborane to yield ®-chlorohydrin.

    Cyclization: The ®-chlorohydrin is cyclized to pyridyloxirane using potassium carbonate in boiling acetone.

    Epoxide opening: The pyridyloxirane is opened with 4-aminophenethylamine to produce amino alcohol.

    Protection and coupling: The amino alcohol is protected as the tert-butyl carbamate and then coupled with sulfonyl chloride to form the sulfonamide.

    Deprotection: Finally, the tert-butyl carbamate is deprotected using trifluoroacetic acid to yield L 796568.

Chemical Reactions Analysis

L 796568 undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It is used as a tool compound to study beta 3 adrenergic receptor activation and its effects on energy metabolism.

    Biology: The compound is used to investigate the role of beta 3 adrenergic receptors in adipose tissue and their impact on energy expenditure and fat metabolism.

    Medicine: L 796568 has been explored as a potential therapeutic agent for treating obesity and related metabolic disorders due to its ability to increase energy expenditure and promote lipolysis.

    Industry: The compound is used in research and development for creating new drugs targeting beta 3 adrenergic receptors

Mechanism of Action

L 796568 exerts its effects by selectively activating beta 3 adrenergic receptors. These receptors are primarily found in adipose tissue, where their activation leads to increased energy expenditure and lipolysis. The compound binds to the beta 3 adrenergic receptors, triggering a cascade of intracellular events that result in the breakdown of triglycerides into free fatty acids and glycerol, which are then used for energy production .

Comparison with Similar Compounds

L 796568 is unique in its high selectivity for beta 3 adrenergic receptors compared to other similar compounds. Some similar compounds include:

Properties

CAS No.

211031-81-1

Molecular Formula

C31H29Cl2F3N4O3S2

Molecular Weight

697.6 g/mol

IUPAC Name

N-[4-[2-[[(2R)-2-hydroxy-2-pyridin-3-ylethyl]amino]ethyl]phenyl]-4-[4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzenesulfonamide;dihydrochloride

InChI

InChI=1S/C31H27F3N4O3S2.2ClH/c32-31(33,34)25-9-5-22(6-10-25)28-20-42-30(37-28)23-7-13-27(14-8-23)43(40,41)38-26-11-3-21(4-12-26)15-17-36-19-29(39)24-2-1-16-35-18-24;;/h1-14,16,18,20,29,36,38-39H,15,17,19H2;2*1H/t29-;;/m0../s1

InChI Key

CANSTXQBARAFMV-UJXPALLWSA-N

Isomeric SMILES

C1=CC(=CN=C1)[C@H](CNCCC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=NC(=CS4)C5=CC=C(C=C5)C(F)(F)F)O.Cl.Cl

SMILES

C1=CC(=CN=C1)C(CNCCC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=NC(=CS4)C5=CC=C(C=C5)C(F)(F)F)O.Cl.Cl

Canonical SMILES

C1=CC(=CN=C1)C(CNCCC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=NC(=CS4)C5=CC=C(C=C5)C(F)(F)F)O.Cl.Cl

Appearance

Solid powder

211031-81-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-hydroxy-PEAPTTB
L-796568
N-(4-(2-((2-hydroxy-2-(3-pyridinyl)ethyl)amino)ethyl)phenyl)-4-(4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)benzenesulfonamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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